Aristolochic acid d Aristolochic acid d Aristolochic acid D is an aristolochic acid that is phenanthrene-1-carboxylic acid substituted by a methylenedioxy group at the 3,4 positions, by an hydroxy group at position 6, by a methoxy group at position 8, and by a nitro group at position 10. It has a role as a carcinogenic agent, a metabolite, a nephrotoxin and a toxin. It is a C-nitro compound, a member of aristolochic acids, an aromatic ether, a cyclic acetal, a monocarboxylic acid and an organic heterotetracyclic compound.
Aristolochic acid d is a natural product found in Aristolochia mollissima, Aristolochia kaempferi, and Aristolochia heterophylla with data available.
Brand Name: Vulcanchem
CAS No.: 17413-38-6
VCID: VC21103075
InChI: InChI=1S/C17H11NO8/c1-24-12-3-7(19)2-9-8(12)4-11(18(22)23)14-10(17(20)21)5-13-16(15(9)14)26-6-25-13/h2-5,19H,6H2,1H3,(H,20,21)
SMILES: COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O
Molecular Formula: C17H11NO8
Molecular Weight: 357.3 g/mol

Aristolochic acid d

CAS No.: 17413-38-6

Cat. No.: VC21103075

Molecular Formula: C17H11NO8

Molecular Weight: 357.3 g/mol

* For research use only. Not for human or veterinary use.

Aristolochic acid d - 17413-38-6

Specification

Description Aristolochic acid D is an aristolochic acid that is phenanthrene-1-carboxylic acid substituted by a methylenedioxy group at the 3,4 positions, by an hydroxy group at position 6, by a methoxy group at position 8, and by a nitro group at position 10. It has a role as a carcinogenic agent, a metabolite, a nephrotoxin and a toxin. It is a C-nitro compound, a member of aristolochic acids, an aromatic ether, a cyclic acetal, a monocarboxylic acid and an organic heterotetracyclic compound.
Aristolochic acid d is a natural product found in Aristolochia mollissima, Aristolochia kaempferi, and Aristolochia heterophylla with data available.
CAS No. 17413-38-6
Molecular Formula C17H11NO8
Molecular Weight 357.3 g/mol
IUPAC Name 10-hydroxy-8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid
Standard InChI InChI=1S/C17H11NO8/c1-24-12-3-7(19)2-9-8(12)4-11(18(22)23)14-10(17(20)21)5-13-16(15(9)14)26-6-25-13/h2-5,19H,6H2,1H3,(H,20,21)
Standard InChI Key PADIFGYTAXNCRK-UHFFFAOYSA-N
SMILES COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O
Canonical SMILES COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O

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